molecular formula C11H9BrO3 B2867129 (6-Bromo-3-oxo-indan-1-yl)-acetic acid CAS No. 354580-64-6

(6-Bromo-3-oxo-indan-1-yl)-acetic acid

Cat. No. B2867129
CAS RN: 354580-64-6
M. Wt: 269.094
InChI Key: TUWOVZIVDNMDGP-UHFFFAOYSA-N
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Description

“(6-Bromo-3-oxo-indan-1-yl)-acetic acid” is a chemical compound with the molecular formula C11H9BrO3. It has a molecular weight of 269.094 g/mol. It has one H-Bond donor and three H-Bond acceptors .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One area of application involves the study of organic synthesis techniques and chemical properties of related compounds. For instance, research has demonstrated the ability to modify chemical structures through reactions like partial aromatisation, leading to the synthesis of new compounds with potential applications in materials science and medicinal chemistry. The study by Kurzer, Morgan, and Rettig (1984) explores the aromatisation of diisophorone compounds, which provides a foundation for understanding the chemical behavior of similar brominated organic compounds (Kurzer, Morgan, & Rettig, 1984).

Electrochemical Synthesis

The electrochemical oxidation of bromide in the presence of organic compounds, like 1,3-indandione, has been studied to understand the bromination reaction mechanism better. This research has implications for the electrochemical synthesis of bromo derivatives of organic molecules, offering a pathway to create targeted compounds with specific properties. Nematollahi and Akaberi (2001) have contributed to this field by studying the electrochemical synthesis of bromo derivatives of 1,3-indandione, providing insights into the application of electrochemical methods in organic synthesis (Nematollahi & Akaberi, 2001).

properties

IUPAC Name

2-(6-bromo-3-oxo-1,2-dihydroinden-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-7-1-2-8-9(5-7)6(3-10(8)13)4-11(14)15/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWOVZIVDNMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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